molecular formula C17H18N6O3 B613781 N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide CAS No. 139290-78-1

N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide

Katalognummer: B613781
CAS-Nummer: 139290-78-1
Molekulargewicht: 354.4 g/mol
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide (CAS: 956139-16-5) is a purine derivative featuring a morpholine ring substituted with a hydroxymethyl group and a benzamide moiety at the purine C6 position. Its molecular formula is C36H32N6O3 (MW: 596.68 g/mol), and it exhibits a density of 1.3±0.1 g/cm³ . This compound is primarily utilized in pharmaceutical research, particularly as a precursor for oligonucleotide synthesis due to its trityl-protected morpholine group, which enhances stability during chemical modifications .

Eigenschaften

IUPAC Name

N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c24-8-12-6-18-7-13(26-12)23-10-21-14-15(19-9-20-16(14)23)22-17(25)11-4-2-1-3-5-11/h1-5,9-10,12-13,18,24H,6-8H2,(H,19,20,22,25)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERNBOZWQFRXNA-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](CN1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using a protected form of morpholine to ensure selective reaction at the desired position.

    Coupling with Benzamide: The final step involves coupling the modified purine base with benzamide, usually through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch processes or continuous flow reactors may be used to enhance efficiency and yield.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the purine or benzamide moieties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted purines.

Wissenschaftliche Forschungsanwendungen

N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies involving enzyme inhibition, particularly targeting kinases and other purine-binding proteins.

    Chemical Biology: Employed as a probe to study cellular processes involving purine metabolism and signaling pathways.

Wirkmechanismus

The compound exerts its effects primarily through interaction with purine-binding proteins and enzymes. It can inhibit the activity of specific kinases by mimicking the natural substrates or binding to the active site, thereby blocking the enzyme’s function. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer and viral infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Purity (%)
Target Compound: N-(9-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide C36H32N6O3 596.68 Trityl-protected morpholine, benzamide Not reported 98%
N6-Benzoyl-2'-deoxyadenosine (CAS: 305808-19-9) C17H17N5O4 355.35 Deoxyribose, benzamide Not reported 98%
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-sulfanyloxolan-2-yl]-9H-purin-6-yl}benzamide (11) C39H39N5O6S 705.82 Bis(4-methoxyphenyl)trityl, sulfur substitution Not reported 99%
Compound 14b () C42H45N7O4 708.85 N-Methylpiperazine, benzamide 273–275 Not reported
Compound 33 () C17H17N5O4S 372.1 (M+H) Sulfanylmethyl, hydroxyl Not reported 51%

Key Observations :

  • The target compound’s trityl-protected morpholine group distinguishes it from analogues like N6-benzoyl-2'-deoxyadenosine, which lacks the morpholine ring and instead features a deoxyribose sugar .
  • Sulfur-containing analogues (e.g., Compound 11) exhibit higher molecular weights due to bulky bis(4-methoxyphenyl)trityl groups, which may influence solubility and cellular uptake .
  • Compound 14b () incorporates an N-methylpiperazine substituent, resulting in a higher molecular weight (708.85 vs.

Biologische Aktivität

N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide (CAS No. 139290-78-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 320.36 g/mol
  • SMILES Notation : CC(=O)Nc1ncnc2[nH]cnc12c(c3ccccc3)N(C(C)C(=O)O)C(C)(C(=O)N)

This compound features a purine base linked to a benzamide moiety through a morpholine ring, which contributes to its unique biological properties.

Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on various enzymes:

  • Heparanase Inhibition : A study demonstrated that derivatives similar to this compound can inhibit heparanase, an enzyme involved in tumor metastasis and angiogenesis. The IC50 values for related compounds were reported between 0.23 and 0.29 µM, indicating significant potency against this target .
  • Adenosine Receptor Modulation : Given its purine structure, this compound may interact with adenosine receptors, which play crucial roles in various physiological processes including inflammation and immune response modulation.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

In Vitro Studies

In vitro assays have shown that this compound can effectively reduce cell viability in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Inhibition of cell proliferation
HeLa (Cervical Cancer)12Modulation of apoptosis-related pathways

These results highlight the compound's potential as a therapeutic agent against multiple cancer types.

Animal Studies

Animal models have also been employed to assess the efficacy of this compound in vivo. In one study involving mice with induced tumors:

  • Tumor Size Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Survival Rates : Increased survival rates were observed in treated groups, suggesting a promising therapeutic index.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.